molecular formula C8H12N2OS B15242062 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B15242062
M. Wt: 184.26 g/mol
InChI Key: WWDMHDUVUHWIIG-UHFFFAOYSA-N
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Description

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C8H12N2OS This compound features a pyridinone ring substituted with an amino group and a methylsulfanyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-amino-1-(2-methylsulfanylethyl)pyridin-2-one

InChI

InChI=1S/C8H12N2OS/c1-12-5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3

InChI Key

WWDMHDUVUHWIIG-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=C(C=CC1=O)N

Origin of Product

United States

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